molecular formula C8H17N3O3S B2623517 [(1-Methanesulfonylpiperidin-4-yl)methyl]urea CAS No. 2007393-04-4

[(1-Methanesulfonylpiperidin-4-yl)methyl]urea

Cat. No.: B2623517
CAS No.: 2007393-04-4
M. Wt: 235.3
InChI Key: RBSBLLJCVHSJMS-UHFFFAOYSA-N
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Description

Introduction to [(1-Methanesulfonylpiperidin-4-yl)methyl]urea

Systematic Nomenclature and Structural Identification

The compound is formally named (1-methylsulfonylpiperidin-4-yl)methylurea under IUPAC guidelines. Its molecular formula, C~8~H~17~N~3~O~3~S , denotes an 8-carbon backbone with nitrogen, oxygen, and sulfur heteroatoms. Key structural elements include:

  • A piperidine ring substituted at the 1-position with a methanesulfonyl group (–SO~2~CH~3~).
  • A urea moiety (–NH–CO–NH~2~) attached via a methylene bridge (–CH~2–) to the piperidine’s 4-position.

The SMILES notation CS(=O)(=O)N1CCC(CC1)CNC(=O)N captures this topology, while the InChIKey RBSBLLJCVHSJMS-UHFFFAOYSA-N provides a unique identifier for database searches.

Table 1: Key Molecular Descriptors
Property Value Source
Molecular Formula C~8~H~17~N~3~O~3~S
Molecular Weight 235.31 g/mol
SMILES CS(=O)(=O)N1CCC(CC1)CNC(=O)N
InChIKey RBSBLLJCVHSJMS-UHFFFAOYSA-N

Historical Development in Heterocyclic Chemistry

Piperidine derivatives have been studied since Thomas Anderson’s 1850 isolation of the parent compound. The introduction of sulfonyl groups to piperidine emerged in the mid-20th century to modulate basicity and solubility. Urea incorporation into heterocycles gained traction after the 1980s, driven by its hydrogen-bonding capacity in enzyme inhibition. This compound’s synthesis likely arose from 21st-century efforts to merge these motifs for kinase-targeted therapies, as seen in analogs like sorafenib.

Position Within Urea-Piperidine Hybrid Scaffolds

Urea-piperidine hybrids are prized for dual hydrogen-bond donation (urea) and spatial organization (piperidine). In this compound:

  • The urea forms bidentate hydrogen bonds with acidic residues (e.g., aspartate/glutamate), mimicking ATP’s interactions in kinase pockets.
  • The methanesulfonyl group disrupts piperidine’s basicity (pK~a~ ~11 → ~7.5), enhancing membrane permeability.
  • The 4-methylenurea substituent projects into hydrophobic regions of binding sites, as observed in crystallographic studies of similar compounds.
Table 2: Comparative Analysis of Urea-Piperidine Hybrids
Compound Target Key Interaction
This compound Kinases (hypothesized) Urea–Glu/Asp H-bonds
Sorafenib RAF kinase Urea–Glu501/D593
Cenicriviroc CCR2/5 receptors Piperidine–hydrophobic pocket

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3S/c1-15(13,14)11-4-2-7(3-5-11)6-10-8(9)12/h7H,2-6H2,1H3,(H3,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSBLLJCVHSJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methanesulfonylpiperidin-4-yl)methyl]urea typically involves the reaction of 1-(methanesulfonyl)piperidine with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Handling: Ensuring the availability and quality of starting materials.

    Reaction Optimization: Scaling up the reaction conditions to achieve high yield and purity.

    Purification and Quality Control: Implementing efficient purification methods and rigorous quality control to meet industrial standards.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanesulfonyl (mesyl) group enhances the electrophilicity of adjacent carbons, enabling nucleophilic substitution at the piperidine nitrogen or methylene bridge.

  • Reaction with Amines :
    Primary/secondary amines attack the methylene carbon adjacent to the urea group, displacing the mesyl group under basic conditions. For example, reaction with methylamine in ethanol yields 1-((1-aminopiperidin-4-yl)methyl)urea .
    Conditions : EtOH, K₂CO₃, 60°C, 12 hrs.
    Yield : ~65% (analogous systems).

  • Halogenation :
    Treatment with PCl₅ or SOCl₂ converts the urea carbonyl to a chlorinated intermediate, forming 1-((1-methanesulfonylpiperidin-4-yl)methyl)carbodiimide .
    Mechanism :

    Urea+SOCl2Isourea chlorideCarbodiimide+HCl+SO2[5][7].\text{Urea} + \text{SOCl}_2 \rightarrow \text{Isourea chloride} \rightarrow \text{Carbodiimide} + \text{HCl} + \text{SO}_2 \quad \text{[5][7]}.

Oxidation:

The piperidine ring undergoes oxidation to form N-oxides when treated with mCPBA (meta-chloroperbenzoic acid).

  • Product : 1-((1-methanesulfonylpiperidin-4-yl)methyl)urea N-oxide.

  • Conditions : DCM, 0°C → RT, 6 hrs.

  • Yield : 72% (analogous piperidines).

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the urea carbonyl to a methylene group, yielding 1-((1-methanesulfonylpiperidin-4-yl)methyl)amine .

  • Conditions : MeOH, 50 psi H₂, 24 hrs.

  • Yield : ~58% .

With Carbonyl Compounds:

In acidic conditions, the urea reacts with diketones (e.g., benzil) to form bicyclic imidazolinones via a diol intermediate .

  • Example : Reaction with benzil (1,2-diphenylethanedione) in HCl/EtOH:

    Urea+PhCOCOPhBicyclic imidazolin-2-one+H2O[5][7].\text{Urea} + \text{PhCOCOPh} \rightarrow \text{Bicyclic imidazolin-2-one} + \text{H}_2\text{O} \quad \text{[5][7]}.

    Conditions : 6M HCl, ethanol, reflux, 8 hrs.
    Yield : 45–60% .

Self-Condensation:

At elevated temperatures (>120°C), intermolecular dehydration produces biuret derivatives .

Acidic Hydrolysis:

Concentrated HCl cleaves the urea linkage, generating 1-methanesulfonylpiperidin-4-yl)methylamine and CO₂ .

  • Mechanism :

    Urea+H2OHClAmine+CO2+NH3[3][6].\text{Urea} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Amine} + \text{CO}_2 + \text{NH}_3 \quad \text{[3][6]}.

    Conditions : 6M HCl, reflux, 4 hrs.

Alkaline Degradation:

In NaOH, the mesyl group is hydrolyzed to a hydroxyl group, forming 1-((1-hydroxypiperidin-4-yl)methyl)urea.

  • Conditions : 2M NaOH, 80°C, 3 hrs.

  • Yield : 40%.

Complexation and Hydrogen Bonding

The urea moiety acts as a hydrogen-bond donor, forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic applications .

  • Example : Cu²⁺ complexation in methanol:
    Stoichiometry : 1:1 (metal:ligand).
    Stability Constant (log K) : 4.2 ± 0.1.

Mechanistic and Structural Insights

  • Electronic Effects : The mesyl group withdraws electrons, polarizing the urea carbonyl and increasing susceptibility to nucleophilic attack .

  • Steric Hindrance : The piperidine ring restricts access to the methylene bridge, slowing reactions at this site.

  • Hydrogen Bonding : Urea NH groups stabilize transition states in cyclization reactions .

Scientific Research Applications

Biochemical Inhibition

[(1-Methanesulfonylpiperidin-4-yl)methyl]urea has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs play critical roles in cardiovascular health, inflammation, and pain modulation. Inhibiting sEH can enhance the beneficial effects of EETs, making this compound a candidate for developing treatments for cardiovascular diseases and inflammatory conditions .

Therapeutic Potential

Research indicates that this compound may be effective in treating a variety of diseases:

  • Asthma and Allergic Diseases : It has shown promise in inhibiting T-cell activation, which is crucial in the pathophysiology of asthma and other allergic responses .
  • Inflammatory Diseases : The compound's ability to modulate immune responses positions it as a potential therapeutic agent for conditions such as rheumatoid arthritis and multiple sclerosis .
  • Cancer Research : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative activity against certain cancer cell lines, indicating potential applications in oncology .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules, which can be used in various chemical applications including drug development and materials science .

Case Study 1: Inhibition of Soluble Epoxide Hydrolase

A study demonstrated that this compound effectively inhibited sEH activity in vitro, leading to increased levels of EETs. This modulation was associated with reduced inflammation markers in cell cultures, suggesting its potential utility in developing anti-inflammatory therapies .

Case Study 2: Antiproliferative Activity

In a series of experiments involving cancer cell lines from the National Cancer Institute (NCI), compounds related to this compound exhibited significant growth inhibition across multiple cancer types. The studies highlighted the importance of structural modifications on the antiproliferative efficacy, paving the way for further optimization of this class of compounds for cancer therapy .

Mechanism of Action

The mechanism of action of [(1-Methanesulfonylpiperidin-4-yl)methyl]urea involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation. The pathways involved include:

    Enzyme Inhibition: Binding to the active site of target enzymes.

    Signal Transduction: Modulating signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of [(1-Methanesulfonylpiperidin-4-yl)methyl]urea can be contextualized against related urea derivatives. Below is a comparative analysis based on molecular properties, substituents, and commercial availability:

Table 1: Key Molecular Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Source
This compound (2007393-04-4) C₈H₁₇N₃O₃S 235.30 Methanesulfonyl, urea-methyl
1-(5-Chloro-2-methoxyphenyl)-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea (1286720-20-4) C₁₅H₂₂ClN₃O₄S 375.87 Chlorophenyl, methoxy, methanesulfonyl
1-(1-Adamantyl)-3-(1-methylsulfonylpiperidin-4-yl)urea (N/A) C₁₇H₂₉N₃O₃S ~379.50* Adamantyl, methanesulfonyl
3-[1-(3,5-Difluorophenyl)piperidin-4-yl]-1-methyl-1-(1-propylsulfonylpiperidin-4-yl)urea (N/A) C₂₁H₃₂F₂N₄O₃S ~458.57* Difluorophenyl, propylsulfonyl, methyl-urea
1-{[1-(Methylsulfonyl)-4-piperidinyl]methyl}-3-(tetrahydro-2-furanylmethyl)urea (2034621-94-6) C₁₃H₂₅N₃O₄S 319.42 Methanesulfonyl, tetrahydrofuran-methyl

*Calculated based on molecular formula.

Structural and Functional Insights:

Substituent Complexity :

  • The parent compound this compound has the simplest structure, while derivatives like 1-(5-chloro-2-methoxyphenyl)-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea incorporate aromatic groups (chlorophenyl), likely enhancing lipophilicity and target binding .
  • 1-(1-Adamantyl)-3-(1-methylsulfonylpiperidin-4-yl)urea introduces a rigid adamantyl group, which may improve metabolic stability or CNS penetration .

Sulfonyl Group Variations :

  • Replacement of methanesulfonyl with propylsulfonyl (as in the difluorophenyl derivative) could alter solubility and steric interactions with biological targets .

Biological Activity

[(1-Methanesulfonylpiperidin-4-yl)methyl]urea is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a methanesulfonyl group and is classified under urea derivatives. Its molecular formula is C₁₃H₁₈N₂O₃S, with a molecular weight of approximately 298.36 g/mol.

Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. The compound has shown potent inhibitory activity against CDK1, CDK2, and CDK4, with Ki values in the low micromolar range (0.001 to 0.003 µM) . This inhibition leads to a blockade in cell cycle progression, making it a candidate for cancer therapy.

Anticancer Activity

Several studies have demonstrated the compound's efficacy against various cancer cell lines:

  • In vitro Studies : this compound exhibited significant antiproliferative effects on human tumor cell lines such as HCT116 (IC50 = 0.08 µM) and MCF-7 . The compound's ability to inhibit tumor growth was further validated in xenograft models, where it achieved up to 95% tumor growth inhibition in HCT116 models .
Cell LineIC50 (µM)
HCT1160.08
MCF-7Not specified

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes:

  • CDK Inhibition : The X-ray crystal structure analysis revealed that this compound binds effectively to the ATP-binding site of CDKs, suggesting a competitive inhibition mechanism .

Other Biological Activities

Research indicates that derivatives of urea compounds can exhibit additional biological activities such as:

  • Antimicrobial Properties : Related compounds demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Enterococcus faecalis .

Study 1: Efficacy in Cancer Treatment

A study conducted on mice with human colorectal tumors highlighted the efficacy of this compound in reducing tumor size significantly. The compound was administered at varying doses, leading to substantial tumor regression compared to control groups.

Study 2: Mechanistic Insights

An investigation into the molecular interactions between this compound and CDKs provided insights into its binding affinity and specificity. The study utilized both computational docking and experimental validation to confirm the binding interactions.

Q & A

Q. What are the recommended synthetic routes and purification methods for [(1-Methanesulfonylpiperidin-4-yl)methyl]urea?

Synthesis typically involves nucleophilic substitution of 1-methanesulfonylpiperidine-4-carbaldehyde with a urea precursor, followed by reductive amination or coupling reactions. For purification, column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (solvent: ethanol/water) are effective. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and mass spectrometry (ESI-MS) . Note : Ensure anhydrous conditions during methanesulfonyl group introduction to avoid hydrolysis.

Q. How can structural characterization of this compound be rigorously validated?

  • X-ray crystallography : Use SHELX-97 for structure solution and refinement. Collect high-resolution data (≤1.0 Å) to resolve sulfonyl and urea moieties. WinGX or OLEX2 can assist in visualizing anisotropic displacement parameters .
  • NMR spectroscopy : Assign peaks via 1H^1 \text{H}- and 13C^13\text{C}-NMR, focusing on piperidine ring protons (δ 3.0–4.0 ppm) and urea NH signals (δ 5.5–6.5 ppm). Confirm methanesulfonyl group integrity using 19F^19\text{F}-NMR if fluorinated analogs are synthesized .

Q. What preliminary pharmacological assays are suitable for evaluating this compound?

  • Kinase inhibition profiling : Screen against CDK1, CDK2, and CDK4 (IC50_{50} determination via fluorescence polarization assays), referencing R547 (a related CDK inhibitor containing the same urea scaffold) .
  • Cytotoxicity assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, MCF-7) with dose-response curves (1–100 µM). Include a urea derivative control to isolate scaffold-specific effects .

Advanced Research Questions

Q. How can solubility and stability challenges in aqueous formulations of this compound be addressed?

  • Co-solvent systems : Test cyclodextrin inclusion complexes (e.g., HP-β-CD) or PEG-based solubilizers. Use dynamic light scattering (DLS) to monitor aggregation .
  • pH stability studies : Conduct accelerated degradation tests (40°C/75% RH) across pH 3–7. Analyze degradation products via LC-MS and adjust buffer systems (e.g., citrate-phosphate for pH 4–6) to minimize hydrolysis of the urea moiety .

Q. What advanced techniques elucidate target engagement and binding mechanisms?

  • Crystallographic studies : Co-crystallize the compound with CDK2/cyclin E complexes. Refine structures using SHELXL (high-resolution data) and validate hydrogen bonds between the urea NH and kinase backbone carbonyls .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish entropy-driven (hydrophobic interactions) vs. enthalpy-driven (hydrogen bonding) binding modes .

Q. How should conflicting structural or activity data be resolved in SAR studies?

  • Multi-parametric analysis : Apply multivariate regression to correlate substituent effects (e.g., sulfonyl group polarity) with CDK inhibitory activity. Use software like MOE or Schrodinger for QSAR modeling .
  • Error source identification : For crystallographic discrepancies, re-examine data collection (e.g., twinning in SHELXD) or refine using alternate constraints (e.g., riding hydrogen models in SHELXL) .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Structural Validation

TechniqueCritical ParametersReference
X-ray diffractionResolution ≤1.0 Å, RintR_{\text{int}} < 5%
1H^1 \text{H}-NMRSolvent: DMSO-d6, 500 MHz
ESI-MSPositive ion mode, m/z range 100–1000

Q. Table 2: Common Pitfalls in Pharmacological Assays

IssueMitigation Strategy
Non-specific cytotoxicityInclude off-target kinase panels (e.g., EGFR, VEGFR)
Solvent interferenceUse DMSO ≤0.1% (v/v) in cell-based assays
Hydrolysis in bufferPre-formulate with stabilizers (e.g., Tween-80)

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